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Compound of Interest

Compound Name: ZINC20906412

Cat. No.: B15587667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZINC20906412, a recently
identified potent inhibitor of Poly(ADP-ribose) Polymerase-10 (PARP10). This document
summarizes its structural features, relevant experimental data, and the methodologies
employed in its identification and characterization, tailored for an audience in drug discovery
and development.

Compound Identification and Properties

ZINC20906412 has been identified as a promising lead compound for cancer therapy due to its
inhibitory action on PARP10, an enzyme implicated in DNA damage repair pathways.[1][2]

Property Value

ZINC ID ZINC20906412

Molecular Formula C17H17N704S

Molecular Weight 415.43 g/mol

SMILES O=C(CSC1=NNC(N/N=C\C2=CC=C(0)C=C2)=
N1)NC3=CC=CC(N(O)O)=C3

Target Poly(ADP-ribose) Polymerase-10 (PARP10)

Therapeutic Potential Cancer Treatment
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Structural Visualization

The two-dimensional and a representative three-dimensional structure of ZINC20906412 are
crucial for understanding its interaction with the target protein.

2D Structure

The 2D structure of ZINC20906412 illustrates the atomic connectivity and bond arrangements
within the molecule.

2D chemical structure of ZINC20906412.

3D Structure (Conceptual)

A conceptual 3D representation highlights the spatial arrangement of the atoms, which is
critical for its binding to the PARP10 active site. The SMILES string can be used in molecular
modeling software to generate and visualize the 3D conformers. Due to the limitations of this
format, a static 3D representation is not feasible. Researchers are encouraged to use
molecular visualization tools like PyMOL, Chimera, or similar software to explore the 3D
structure from the provided SMILES data.

Experimental Protocols

The identification of ZINC20906412 as a PARP10 inhibitor was the result of a multi-step in-
silico process, as detailed in the work by Lotfi et al.[1][2]

Virtual Screening Workflow

The process began with a pharmacophore-based virtual screening of chemical databases to
identify compounds with the potential to bind to the PARP10 active site.
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Workflow for the identification of ZINC20906412.
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Molecular Docking

Following the initial screening, molecular docking studies were performed to predict the binding
mode and affinity of the candidate compounds within the PARP10 active site. This step is
crucial for understanding the specific interactions that contribute to the inhibitory activity.

Molecular Dynamics Simulations

To assess the stability of the ligand-protein complex and further validate the docking results,
classical molecular dynamics (MD) simulations were conducted. These simulations provide
insights into the dynamic behavior of the compound within the binding pocket over time.

Signaling Pathway Context

PARP10 is involved in the DNA Damage Response (DDR) pathway. Its inhibition can lead to
the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.
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Simplified signaling pathway of PARP10 inhibition.

Conclusion

ZINC20906412 represents a significant lead compound in the development of novel cancer
therapies targeting PARP10. The in-silico methodologies employed in its discovery provide a
robust framework for identifying and optimizing potent and selective inhibitors. Further
experimental validation is necessary to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]
e 2. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [ZINC20906412: A Technical Overview and Structural
Visualization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587667#zinc20906412-2d-and-3d-structure-
visualization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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